异长叶烯

概述

描述

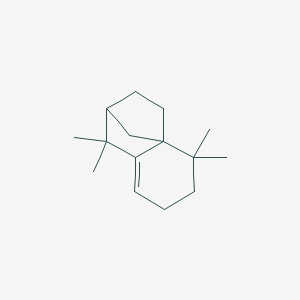

Isolongifolene is a sesquiterpene, a class of terpenes that consist of three isoprene units. It is a naturally occurring compound found in various essential oils, including those derived from pine trees. Isolongifolene is known for its distinctive woody aroma and is widely used in the fragrance industry. Its chemical structure is characterized by a tricyclic framework, which contributes to its unique properties.

科学研究应用

作用机制

Target of Action

Isolongifolene (ILF), a tricyclic sesquiterpene, primarily targets the mitochondrial function and oxidative stress pathways in cells . It has been reported to render neuroprotective effects against rotenone-induced mitochondrial dysfunction, oxidative stress, and apoptosis in a cellular model .

Mode of Action

Isolongifolene interacts with its targets by attenuating cytotoxicity, oxidative stress, and mitochondrial dysfunction . It does this by down-regulating pro-apoptotic proteins like Bax and caspases-3, 6, 8, and 9, and up-regulating anti-apoptotic protein Bcl-2 .

Biochemical Pathways

Isolongifolene affects the PI3K/AKT/GSK-3β and AMPK-PGC1α signaling pathways . It mitigates rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis by modulating these pathways . The AMPK-PGC1α pathway is particularly important in mediating anti-inflammatory, antioxidant, and anti-apoptotic effects .

Result of Action

Isolongifolene has been shown to reduce serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, liver necrosis, inflammatory factors IL-1β, IL-6, MCP-1, and TNF-α expression, MPO + inflammatory cell infiltration, MDA content, TUNEL-positive cell number, and cell apoptosis rate . It also increases cell viability, SOD and GSH activity, and the expression of anti-apoptotic protein Bcl-2 .

Action Environment

The action of Isolongifolene can be influenced by various environmental factors. For instance, the presence of an AMPK inhibitor, compound C, significantly weakens the protective effect of Isolongifolene . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Isolongifolene interacts with various enzymes and proteins in the body. It has been shown to improve the activities of catalase, glutathione peroxidase (GPx), superoxide dismutase (SOD), and the levels of reduced glutathione (GSH) . These interactions contribute to its antioxidant properties .

Cellular Effects

Isolongifolene has significant effects on various types of cells and cellular processes. It influences cell function by preventing increases in the levels of thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress . This suggests that Isolongifolene may have a protective effect against oxidative damage in cells .

Molecular Mechanism

At the molecular level, Isolongifolene exerts its effects through its potent antioxidant activities . It prevents the generation of reactive oxygen species, which play a key role in the progression and pathology of neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, Isolongifolene has been shown to improve muscle strength and cataleptic score over time . This suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Isolongifolene vary with different dosages

准备方法

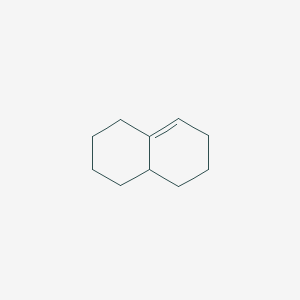

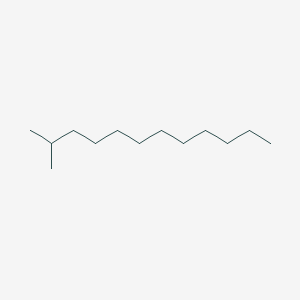

Synthetic Routes and Reaction Conditions: Isolongifolene can be synthesized from longifolene, another sesquiterpene. The isomerization of longifolene to isolongifolene involves the use of acidic catalysts. One common method involves the use of sulfuric acid or other strong acids to facilitate the rearrangement of the molecular structure .

Industrial Production Methods: In industrial settings, isolongifolene is often produced from turpentine oil, which is a byproduct of the paper and pulp industry. The process involves the distillation of turpentine oil to isolate longifolene, followed by its isomerization to isolongifolene using acidic catalysts .

化学反应分析

Types of Reactions: Isolongifolene undergoes various chemical reactions, including:

Epoxidation: The epoxidation of isolongifolene leads to the formation of isolongifolene epoxide, which can undergo further reactions.

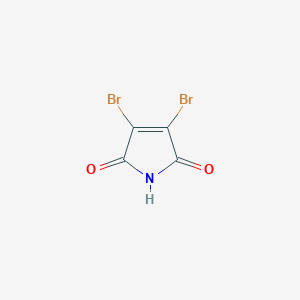

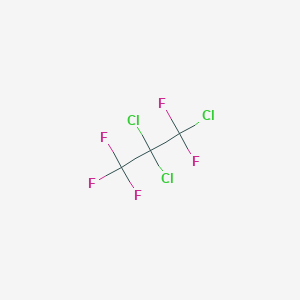

Halogenation: Isolongifolene reacts with halogens and pseudo-halogens to form halogenated derivatives.

Common Reagents and Conditions:

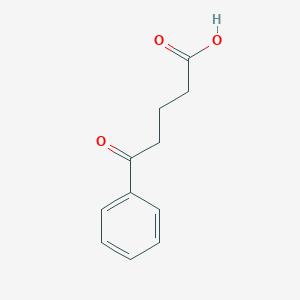

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Epoxidation: Peracids such as meta-chloroperoxybenzoic acid are typically used.

Halogenation: Halogens like chlorine and bromine are used under controlled conditions.

Major Products:

Isolongifolenone: Formed through oxidation.

Isolongifolene epoxide: Formed through epoxidation.

Halogenated isolongifolene derivatives: Formed through halogenation.

相似化合物的比较

Isolongifolene is unique among sesquiterpenes due to its tricyclic structure and distinctive aroma. Similar compounds include:

Longifolene: The precursor to isolongifolene, with a similar structure but different chemical properties.

Girinimbine: A compound with neuroprotective activities, structurally similar to isolongifolene.

Murrayazoline: Another sesquiterpene with biological activities similar to isolongifolene.

Isolongifolene stands out due to its wide range of applications and its unique chemical structure, making it a valuable compound in various fields of research and industry.

属性

CAS 编号 |

1135-66-6 |

|---|---|

分子式 |

C15H24 |

分子量 |

204.35 g/mol |

IUPAC 名称 |

(1R)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene |

InChI |

InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11?,15-/m0/s1 |

InChI 键 |

CQUAYTJDLQBXCQ-MHTVFEQDSA-N |

SMILES |

CC1(CCC=C2C13CCC(C3)C2(C)C)C |

手性 SMILES |

CC1(CCC=C2[C@@]13CCC(C3)C2(C)C)C |

规范 SMILES |

CC1(CCC=C2C13CCC(C3)C2(C)C)C |

Key on ui other cas no. |

17015-38-2 1135-66-6 |

Pictograms |

Health Hazard |

产品来源 |

United States |

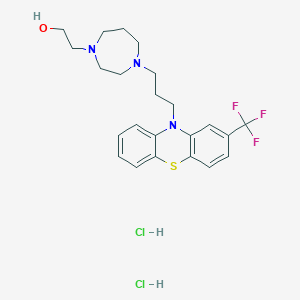

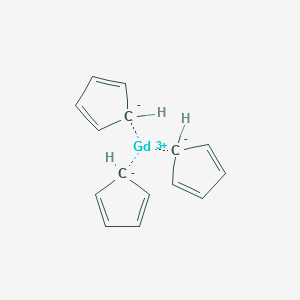

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)